2-Carbamoylmethoxy-4-methoxynitrobenzene
Description
2-Carbamoylmethoxy-4-methoxynitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three functional groups: a carbamoylmethoxy group (–OCH₂CONH₂) at position 2, a methoxy group (–OCH₃) at position 4, and a nitro group (–NO₂) also at position 2.
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-(5-methoxy-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-2-3-7(11(13)14)8(4-6)16-5-9(10)12/h2-4H,5H2,1H3,(H2,10,12) |
InChI Key |
ZXZAURQUHYXYHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Nitroaromatic Compounds
*Calculated based on molecular formulas.
Key Observations :
- This contrasts with 4MNB, where the bromo group introduces steric hindrance and alters electronic distribution .
- Hydrogen Bonding: The carbamoylmethoxy group in the target compound offers hydrogen-bond donor/acceptor sites, similar to the carbamate in 4-nitrophenyl N-methoxycarbamate . However, the carboxylic acid in 2-methoxy-4-nitrobenzoic acid increases acidity and water solubility compared to the carbamoyl derivative .
Physicochemical and Reactivity Profiles
- Solubility : The carbamoylmethoxy group likely reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 2-methoxy-4-nitrobenzoic acid) but improves lipophilicity, enhancing membrane permeability in biological systems .
- Synthetic Routes : this compound may be synthesized via nucleophilic substitution or amidation reactions, analogous to 4MNB’s preparation from 2-nitroaniline precursors .
Toxicity and Handling Considerations
- Limited toxicity data exist for this compound. However, structurally related carbamates (e.g., 4-nitrophenyl N-methoxycarbamate) are recommended for handling by trained professionals due to incomplete toxicological characterization .
- Unlike 4-Dimethylaminoazobenzene (an azo compound with distinct hazards), nitroaromatics generally pose risks of sensitization or metabolic toxicity, necessitating rigorous safety protocols .
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